N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16Cl2FN3OS and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0375169 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide, commonly referred to by its compound ID C250-0186, is a synthetic compound with notable biological activities. Its molecular formula is C21H17Cl2FN6OS and it has a molar mass of approximately 491.37 g/mol. The compound's structure features a chloro-fluorophenyl group and an imidazole moiety, which contribute to its potential pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . For instance, derivatives with similar structures have shown significant activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Table 1: Antimicrobial Activity Data
Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
C250-0186 | MRSA | 1 µg/mL |
C250-0186 | VRE | 2 µg/mL |
Similar Derivative | E. coli | >64 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer activity in various cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects against several cancer types, including breast and lung cancers. The National Cancer Institute's NCI-60 panel screening revealed moderate growth inhibition percentages for specific cell lines, suggesting potential as an anticancer agent .
Table 2: Anticancer Activity Data
Cell Line | Inhibition Growth Percentage (IGP) |
---|---|
MCF7 (Breast) | 23% |
A549 (Lung) | 21% |
Caco-2 (Colon) | 20.6% |
The proposed mechanism of action for the anticancer effects includes the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the imidazole ring is believed to play a crucial role in interacting with cellular targets, potentially modulating signaling pathways involved in cancer progression .
Study 1: Screening for Antimicrobial Properties
A study focused on the antimicrobial activity of various thiazole derivatives, including those structurally related to C250-0186, demonstrated significant effectiveness against resistant bacterial strains. The study emphasized the importance of specific substituents in enhancing activity against Gram-positive bacteria .
Study 2: Evaluation in Cancer Cell Lines
Another research effort evaluated the anticancer potential of C250-0186 using multicellular spheroid models. This approach provided insights into the compound's efficacy in a more physiologically relevant setting compared to traditional monolayer cultures. Results indicated that the compound significantly reduced viability in tumor spheroids derived from breast cancer cells .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2FN3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-13-7-8-15(22)14(21)9-13/h3-9H,10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHTWDAGMWURQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.